Ravuconazole

Vue d'ensemble

Description

Le ravuconazole est un agent antifongique triazole puissant qui a été initialement développé par Eisai et ensuite licencié à Bristol-Myers Squibb pour un développement mondial, à l’exclusion du Japon . Il est connu pour son activité antifongique à large spectre et a montré son efficacité contre divers champignons pathogènes, notamment Candida spp., Cryptococcus neoformans et Aspergillus spp . Malgré ses propriétés prometteuses, le développement du this compound a été interrompu en 2007 .

Applications De Recherche Scientifique

Ravuconazole has been extensively studied for its antifungal properties and potential therapeutic applications . It has shown efficacy in treating systemic fungal infections, including invasive aspergillosis and candidiasis . Additionally, this compound has been investigated for its activity against dematiaceous fungi, which are responsible for various fungal infections . The compound’s broad-spectrum activity and long half-life make it a promising candidate for the treatment of fungal diseases . Furthermore, this compound has been used in stability studies to develop stability-indicating assay methods for quality control and pharmaceutical analysis .

Mécanisme D'action

Le principal mécanisme d’action du ravuconazole implique l’inhibition de la cytochrome P450 14α-déméthylase, une enzyme de la voie de biosynthèse du stérol . Cette inhibition conduit à l’appauvrissement en ergostérol et à l’accumulation de précurseurs 14α-déméthylés, perturbant l’intégrité des membranes cellulaires fongiques et provoquant finalement la mort cellulaire . L’activité puissante du this compound contre Candida spp. et d’autres champignons pathogènes est attribuée à ce mécanisme .

Analyse Biochimique

Biochemical Properties

It exerts its antifungal activity by inhibiting the 14a-demethylation of lanosterol in the ergosterol biosynthetic pathway . This inhibition disrupts the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell death .

Cellular Effects

Ravuconazole has shown potent in vitro activity against the parasite Trypanosoma cruzi . It induces a dose-dependent effect on the growth rate of T. cruzi epimastigotes . Its activity against species of Fusarium, Scedosporium, and Zygomycetes is limited .

Molecular Mechanism

It is known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a major component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Temporal Effects in Laboratory Settings

This compound has shown dose-dependent therapeutic efficacy against pulmonary C. neoformans infections in immunocompetent mice . In a murine model of intracranial cryptococcosis in healthy mice, this compound reduced the fungal burden in brain tissue as compared with itraconazole and control treatment .

Dosage Effects in Animal Models

In mice, oral this compound induced a dose-dependent effect on the growth rate of T. cruzi epimastigotes . In the experimental model of acute Chagas’ disease suppressive rather than curative activity was observed with daily dosing of this compound .

Metabolic Pathways

The exact metabolic pathways of this compound are not fully reported . It is known that this compound is a potent inhibitor of the enzyme lanosterol 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol .

Transport and Distribution

This compound has a large volume of distribution and a very long half-life . This suggests that it is widely distributed in the body.

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the site of ergosterol biosynthesis in the fungal cell, which occurs in the endoplasmic reticulum .

Méthodes De Préparation

La synthèse du ravuconazole implique plusieurs étapes, en commençant par le lactate comme précurseur . Le processus comprend la conversion de l’ester méthylique en amide de morpholine, suivie de la protection de l’alcool pour générer l’éther tétrahydropyranyle . La formation du réactif de Grignard à partir du bromure correspondant et sa réaction avec l’amide donnent l’aryl-cétone . L’époxydation de Corey-Chaykovsky et l’ouverture ultérieure de l’époxyde sont réalisées en une seule étape, conduisant à la formation d’alcool . Les dernières étapes impliquent l’élimination du groupe protecteur tétrahydropyranyle et la conversion en époxyde trisubstitué par mésylation sélective . Cette méthode de préparation robuste à l’échelle industrielle garantit un rendement élevé et une pureté élevée, ce qui la rend adaptée à la production industrielle .

Analyse Des Réactions Chimiques

Le ravuconazole subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d’hydrogène pour l’oxydation et le borohydrure de sodium pour la réduction . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé parent avec des groupes fonctionnels modifiés . Par exemple, l’oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des produits désoxygénés .

Applications de recherche scientifique

Le this compound a été largement étudié pour ses propriétés antifongiques et ses applications thérapeutiques potentielles . Il a montré son efficacité dans le traitement des infections fongiques systémiques, notamment l’aspergillose invasive et la candidose . De plus, le this compound a été étudié pour son activité contre les champignons dématiacés, responsables de diverses infections fongiques . L’activité à large spectre du composé et sa longue demi-vie en font un candidat prometteur pour le traitement des maladies fongiques . De plus, le this compound a été utilisé dans des études de stabilité pour développer des méthodes d’analyse à indication de stabilité pour le contrôle de la qualité et l’analyse pharmaceutique .

Comparaison Avec Des Composés Similaires

Le ravuconazole est similaire à d’autres agents antifongiques triazoliques, tels que le voriconazole, l’isavuconazole et l’albaconazole . Ces composés partagent un mécanisme d’action similaire, ciblant l’enzyme cytochrome P450 14α-déméthylase . le this compound est unique dans sa demi-vie prolongée et son activité à large spectre . L’isavuconazole et le this compound sont particulièrement similaires, tous deux présentant une longue demi-vie et un grand volume de distribution . L’albaconazole, quant à lui, a montré une activité puissante contre les espèces Candida, Cryptococcus et Aspergillus .

Références

Propriétés

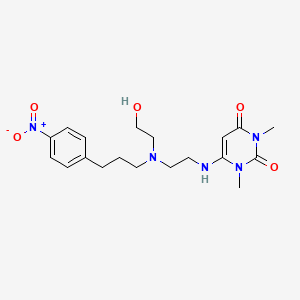

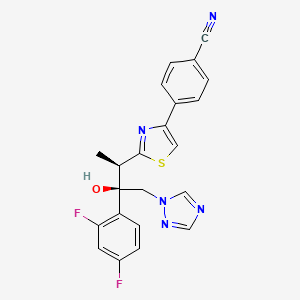

IUPAC Name |

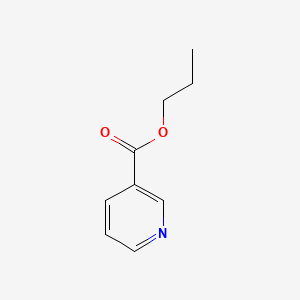

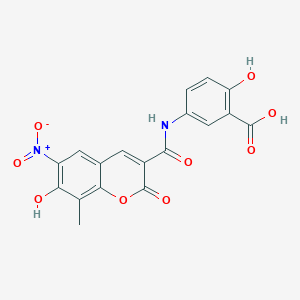

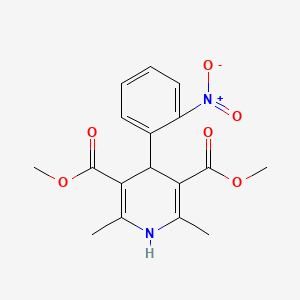

4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAHEYNNJWPQPX-RCDICMHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171329 | |

| Record name | Ravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182760-06-1 | |

| Record name | Ravuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182760-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ravuconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182760061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ravuconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAVUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YH599JWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ravuconazole?

A: this compound targets the cytochrome P450-dependent enzyme lanosterol 14α-demethylase in fungal cells. [, , ] This enzyme is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death. [, , ]

Q2: Does this compound have fungicidal or fungistatic activity?

A: While primarily fungistatic, this compound can exhibit fungicidal activity depending on the fungal species, concentration of the drug, and site of infection. [, , ]

Q3: Is there information available on the molecular formula, weight, and spectroscopic data of this compound?

A: While the provided research doesn't delve into specific spectroscopic data, the molecular formula and weight are crucial for understanding the chemical properties and behavior of this compound. Further research in chemical databases and literature would be needed to acquire comprehensive spectroscopic information. []

Q4: How does this compound perform under various conditions?

A: this compound has shown stability under various conditions, but specific information on its compatibility with different materials and its stability profile across a range of temperatures, pH levels, and storage conditions is not explicitly detailed in the provided research. [, ] This information would be crucial for understanding the long-term stability of the drug and for developing suitable formulations.

Q5: Does this compound exhibit any catalytic properties, and are there any computational studies related to its mechanism of action?

A: The research primarily focuses on the antifungal activity of this compound and doesn't delve into potential catalytic properties. Computational studies, such as molecular docking simulations and QSAR modeling, could provide valuable insights into the binding interactions of this compound with its target enzyme and aid in the development of more potent and selective antifungal agents. []

Q6: How do structural modifications of this compound impact its antifungal activity and selectivity?

A: Understanding the structure-activity relationship (SAR) is crucial for drug development. While the provided research highlights the efficacy of this compound, it doesn't specifically address the impact of structural modifications on its activity, potency, and selectivity. [] Further research investigating different analogs and derivatives of this compound would provide invaluable information for optimizing its therapeutic profile.

Q7: What are the SHE (Safety, Health, and Environment) regulations surrounding this compound's development, manufacturing, and distribution?

A7: The provided research focuses on the scientific aspects and doesn't specifically address SHE regulations related to this compound. Adherence to strict regulatory guidelines is paramount throughout the drug development process to ensure the safety of researchers, manufacturing personnel, and ultimately, the patients who will benefit from the treatment.

Q8: What is the in vivo activity and efficacy of this compound in preclinical models and clinical trials?

A: this compound has demonstrated promising efficacy in various preclinical models of fungal infections, including those caused by Candida spp., Aspergillus spp., and Cryptococcus neoformans. [, , , ] It has shown effectiveness in treating both mucosal and systemic fungal infections in animal models. [, ] Clinical trials have further supported its efficacy in treating onychomycosis. [, ]

Q9: What are the known resistance mechanisms to this compound and its cross-resistance with other antifungal agents?

A: Cross-resistance between this compound and fluconazole has been observed, particularly with Candida glabrata. [, , , ] Further research is crucial to understand the potential for the development of resistance with prolonged or widespread use of this compound, and to develop strategies to mitigate this risk. [, ]

Q10: What is the safety profile of this compound, including any potential long-term effects?

A: While the provided research mentions that this compound is generally well-tolerated, a comprehensive understanding of its toxicology and safety profile would necessitate long-term studies and post-marketing surveillance. []

Q11: Are there specific drug delivery strategies being explored to improve the targeting of this compound to specific tissues or cells?

A: While the research highlights the effectiveness of this compound in treating various fungal infections, it doesn't delve into specific drug delivery strategies being explored to enhance its targeting to specific tissues. [] Targeted drug delivery approaches could potentially improve the therapeutic index of the drug by maximizing its concentration at the site of infection while minimizing off-target effects.

Q12: What analytical methods are employed for the characterization, quantification, and monitoring of this compound in biological samples?

A: High-performance liquid chromatography (HPLC) is a key technique employed for analyzing this compound levels. [, ] The development and validation of accurate, sensitive, and specific analytical methods are essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring.

Q13: What is known about the environmental impact of this compound and its degradation pathways?

A13: The provided research focuses on the pharmaceutical and pharmacological aspects of this compound, and doesn't include information about its environmental impact or degradation. Assessing the potential ecological effects of pharmaceuticals is important to ensure the sustainability of their use.

Q14: What is the significance of this compound's dissolution and solubility profile for its bioavailability and therapeutic efficacy?

A: Dissolution and solubility are critical parameters for oral drug absorption. [, ] Research on enhancing the dissolution rate and solubility of this compound in different media could contribute to improving its bioavailability and potentially expanding its therapeutic applications. []

Q15: What is known about this compound's interactions with drug transporters and drug-metabolizing enzymes?

A: this compound is known to be metabolized by the liver, and its interactions with drug-metabolizing enzymes, particularly the cytochrome P450 system, could lead to drug-drug interactions. [, , , ] Understanding these interactions is crucial for optimizing dosing regimens and minimizing the risk of adverse effects.

Q16: Are there any known alternatives or substitutes for this compound in the treatment of fungal infections?

A: The research highlights the unique properties of this compound, but it doesn't provide a direct comparison of its performance, cost, and impact with other antifungal agents. [] A comprehensive analysis of available treatment options would be valuable for clinicians and healthcare providers to make informed treatment decisions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.